13-Chloro-1-phenyl-2,5,8,11-tetraoxatridecane
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Overview
Description
13-Chloro-1-phenyl-2,5,8,11-tetraoxatridecane is a chemical compound with the molecular formula C15H23ClO4 and a molecular weight of 302.79 g/mol . It is characterized by the presence of a phenyl group, a chlorine atom, and multiple ether linkages in its structure. This compound is of interest in various fields of scientific research due to its unique chemical properties.
Preparation Methods
The synthesis of 13-Chloro-1-phenyl-2,5,8,11-tetraoxatridecane involves several steps. One common method includes the reaction of phenyl magnesium bromide with a suitable chloroalkyl ether under controlled conditions . The reaction typically requires an inert atmosphere, such as nitrogen or argon, and is carried out at low temperatures to prevent side reactions. Industrial production methods may involve the use of continuous flow reactors to ensure consistent product quality and yield .
Chemical Reactions Analysis
13-Chloro-1-phenyl-2,5,8,11-tetraoxatridecane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of corresponding alcohols.
Oxidation Reactions: The ether linkages in the compound can be oxidized to form carbonyl compounds under specific conditions.
Reduction Reactions: The phenyl group can undergo reduction to form cyclohexyl derivatives.
Common reagents used in these reactions include sodium hydroxide for substitution, potassium permanganate for oxidation, and hydrogen gas with a palladium catalyst for reduction . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
13-Chloro-1-phenyl-2,5,8,11-tetraoxatridecane has several applications in scientific research:
Mechanism of Action
The mechanism of action of 13-Chloro-1-phenyl-2,5,8,11-tetraoxatridecane involves its interaction with specific molecular targets. The chlorine atom and ether linkages play a crucial role in its reactivity and binding affinity to various substrates . The pathways involved in its mechanism of action are still under investigation, with ongoing research aimed at elucidating its precise molecular interactions .
Comparison with Similar Compounds
13-Chloro-1-phenyl-2,5,8,11-tetraoxatridecane can be compared with other similar compounds, such as:
13-Bromo-1-phenyl-2,5,8,11-tetraoxatridecane: Similar structure but with a bromine atom instead of chlorine.
13-Iodo-1-phenyl-2,5,8,11-tetraoxatridecane: Contains an iodine atom instead of chlorine.
13-Fluoro-1-phenyl-2,5,8,11-tetraoxatridecane: Contains a fluorine atom instead of chlorine.
The uniqueness of this compound lies in its specific reactivity and the types of reactions it undergoes compared to its halogenated analogs .
Properties
CAS No. |
105891-51-8 |
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Molecular Formula |
C15H23ClO4 |
Molecular Weight |
302.79 g/mol |
IUPAC Name |
2-[2-[2-(2-chloroethoxy)ethoxy]ethoxy]ethoxymethylbenzene |
InChI |
InChI=1S/C15H23ClO4/c16-6-7-17-8-9-18-10-11-19-12-13-20-14-15-4-2-1-3-5-15/h1-5H,6-14H2 |
InChI Key |
MXPGCCYAOZGVJD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COCCOCCOCCOCCCl |
Origin of Product |
United States |
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